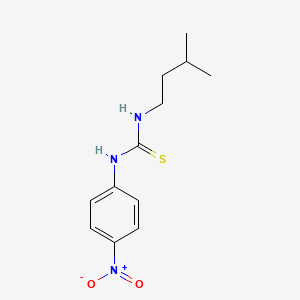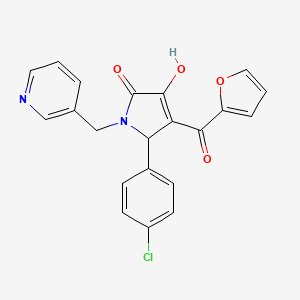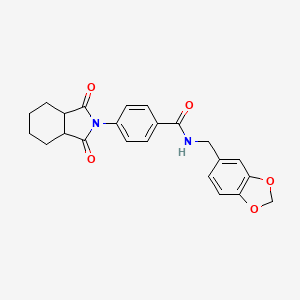
N-(3-methylbutyl)-N'-(4-nitrophenyl)thiourea
Overview
Description
N-(3-methylbutyl)-N'-(4-nitrophenyl)thiourea, also known as APTU, is a chemical compound that has been widely used in scientific research. APTU is a thiourea derivative that has been used as a selective inhibitor of nitric oxide synthase (NOS) in various studies.
Mechanism of Action
N-(3-methylbutyl)-N'-(4-nitrophenyl)thiourea selectively inhibits the activity of neuronal NOS (nNOS) and endothelial NOS (eNOS), but not inducible NOS (iNOS). The selectivity of this compound is due to its specific interaction with the heme prosthetic group of nNOS and eNOS, which is required for the catalytic activity of these enzymes. This compound binds to the heme iron in a non-competitive manner, thereby preventing the binding of L-arginine and the subsequent production of NO.
Biochemical and Physiological Effects:
The inhibition of NOS by this compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of NO and other reactive nitrogen species (RNS) in various cell types, such as neurons, endothelial cells, and immune cells. This compound has also been shown to inhibit the activity of nNOS and eNOS in vivo, leading to the reduction of NO production in the brain, cardiovascular system, and other tissues. The inhibition of NOS by this compound has been implicated in the regulation of blood pressure, neurotransmission, immune response, and other physiological processes.
Advantages and Limitations for Lab Experiments
N-(3-methylbutyl)-N'-(4-nitrophenyl)thiourea has several advantages as a selective inhibitor of NOS for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and blood-brain barrier, allowing for the selective inhibition of nNOS and eNOS in various tissues. This compound is also a reversible inhibitor, which allows for the control of the duration and extent of NOS inhibition. However, this compound has some limitations as a selective inhibitor of NOS. This compound is not a specific inhibitor of nNOS and eNOS, as it can also inhibit other heme-containing enzymes, such as cytochrome P450 and catalase. This compound can also have off-target effects on other signaling pathways, such as the inhibition of cyclic GMP and protein kinase C.
Future Directions
There are several future directions for the research on N-(3-methylbutyl)-N'-(4-nitrophenyl)thiourea and its application as a selective inhibitor of NOS. One direction is the development of more specific and potent inhibitors of nNOS and eNOS, which can overcome the limitations of this compound and provide more targeted and effective therapies for diseases associated with excessive NO production. Another direction is the investigation of the role of NOS and NO in various physiological and pathological processes, such as neurodegeneration, cancer, and cardiovascular diseases. The elucidation of the complex interactions between NOS and other signaling pathways can provide new insights into the regulation of these processes and the development of novel therapies.
Scientific Research Applications
N-(3-methylbutyl)-N'-(4-nitrophenyl)thiourea has been widely used in scientific research as a selective inhibitor of NOS. NOS is an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is a signaling molecule that plays important roles in various physiological processes, such as vasodilation, neurotransmission, and immune response. However, excessive production of NO has been implicated in the pathogenesis of various diseases, such as inflammation, neurodegeneration, and cancer. Therefore, the inhibition of NOS has been proposed as a therapeutic strategy for these diseases.
properties
IUPAC Name |
1-(3-methylbutyl)-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-9(2)7-8-13-12(18)14-10-3-5-11(6-4-10)15(16)17/h3-6,9H,7-8H2,1-2H3,(H2,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZCHEBZXJRIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3964146.png)
![7-(2,3-dimethoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3964149.png)
![4-(2,4-dichlorophenyl)-6-(4-morpholinylcarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3964151.png)
![2-{5-[(5-bromo-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B3964152.png)


![2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B3964162.png)
![4-{5-[5-bromo-1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B3964172.png)

![1-chloro-2-nitro-4-{[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]sulfonyl}benzene](/img/structure/B3964185.png)

![methyl 5-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-2-furoate](/img/structure/B3964200.png)
![ethyl 2-[(cyclopentylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3964214.png)
![3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964218.png)